molecular formula C6H9NS B010736 2-Ethyl-5-methylthiazole CAS No. 19961-53-6

2-Ethyl-5-methylthiazole

Cat. No. B010736
CAS RN: 19961-53-6
M. Wt: 127.21 g/mol
InChI Key: YXWWUNNKMJZIOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-methylthiazole is a volatile organic compound that is commonly found in foods such as coffee, bread, and roasted nuts. It is also present in the aroma of beer and is responsible for the characteristic smell of certain hop varieties. In recent years, this compound has gained attention in the scientific community due to its potential applications in various fields, including food science, medicine, and environmental monitoring.

Mechanism of Action

The mechanism of action of 2-ethyl-5-methylthiazole is not fully understood. However, studies have suggested that it may exert its effects through the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and anti-cancer effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of 2-ethyl-5-methylthiazole is its availability and low cost. It is also relatively easy to synthesize. However, one limitation is its volatility, which can make it difficult to work with in the laboratory. Additionally, its potential toxicity and instability may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-ethyl-5-methylthiazole. One area of interest is its potential as an anti-inflammatory and anti-cancer agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in treating inflammatory and cancerous conditions. Another area of interest is its potential as a marker for the degradation of organic matter in soil and water. Further studies are needed to determine the specificity and sensitivity of this compound as a marker. Additionally, its potential applications in other fields, such as materials science and environmental monitoring, warrant further investigation.

Synthesis Methods

The synthesis of 2-ethyl-5-methylthiazole can be achieved through various methods, including the reaction of 2-acetylthiazole with ethylmagnesium bromide or the reaction of 2-acetylthiazole with ethyl bromide and sodium hydride. Another method involves the reaction of 2-acetylthiazole with ethyl iodide and zinc dust. The yield of this compound varies depending on the synthesis method used.

Scientific Research Applications

2-Ethyl-5-methylthiazole has been extensively studied for its potential applications in various fields. In food science, it is used as a flavoring agent in products such as coffee, bread, and roasted nuts. It is also used in the production of beer to impart a characteristic aroma. In medicine, this compound has been studied for its potential as an anti-inflammatory and anti-cancer agent. In environmental monitoring, it has been used as a marker for the degradation of organic matter in soil and water.

properties

CAS RN

19961-53-6

Molecular Formula

C6H9NS

Molecular Weight

127.21 g/mol

IUPAC Name

2-ethyl-5-methyl-1,3-thiazole

InChI

InChI=1S/C6H9NS/c1-3-6-7-4-5(2)8-6/h4H,3H2,1-2H3

InChI Key

YXWWUNNKMJZIOW-UHFFFAOYSA-N

SMILES

CCC1=NC=C(S1)C

Canonical SMILES

CCC1=NC=C(S1)C

synonyms

2-Ethyl-5-methylthiazole

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.